Cas no 946667-72-7 ((5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine)

(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methanamine is a heterocyclic amine derivative featuring a 1,2,4-oxadiazole core substituted with a tert-butyl group at the 5-position and an aminomethyl moiety at the 3-position. This compound is of interest in medicinal and agrochemical research due to its structural versatility, which allows for further functionalization and potential biological activity. The tert-butyl group enhances steric and electronic properties, while the oxadiazole ring contributes to metabolic stability. Its amine functionality provides a reactive handle for derivatization, making it a valuable intermediate in the synthesis of novel pharmacophores or ligands. The compound exhibits good solubility in common organic solvents, facilitating its use in synthetic applications.
(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine structure
946667-72-7 structure
Product name:(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine
CAS No:946667-72-7
MF:C7H13N3O
MW:155.197621107101
CID:4721131
PubChem ID:17604993

(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)methanamine
    • [5-(tert-butyl)-1,2,4-oxadiazol-3-yl]methanamine
    • (5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine
    • Inchi: 1S/C7H13N3O/c1-7(2,3)6-9-5(4-8)10-11-6/h4,8H2,1-3H3
    • InChI Key: DEMYOKSOUVVNGZ-UHFFFAOYSA-N
    • SMILES: O1C(C(C)(C)C)=NC(CN)=N1

Computed Properties

  • Exact Mass: 155.105862047 g/mol
  • Monoisotopic Mass: 155.105862047 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Molecular Weight: 155.20
  • Topological Polar Surface Area: 64.9

(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-146531-5.0g
(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine
946667-72-7
5.0g
$1488.0 2023-02-15
Enamine
EN300-146531-1.0g
(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine
946667-72-7
1g
$0.0 2023-06-06
Enamine
EN300-146531-0.05g
(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine
946667-72-7
0.05g
$431.0 2023-02-15
Enamine
EN300-146531-0.25g
(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine
946667-72-7
0.25g
$472.0 2023-02-15
Enamine
EN300-146531-2.5g
(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine
946667-72-7
2.5g
$1008.0 2023-02-15
Enamine
EN300-146531-250mg
(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine
946667-72-7
250mg
$472.0 2023-09-29
Enamine
EN300-146531-500mg
(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine
946667-72-7
500mg
$493.0 2023-09-29
Enamine
EN300-146531-2500mg
(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine
946667-72-7
2500mg
$1008.0 2023-09-29
Enamine
EN300-146531-100mg
(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine
946667-72-7
100mg
$451.0 2023-09-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1688527-1g
5-(1,1-Dimethylethyl)-1,2,4-oxadiazole-3-methanamine
946667-72-7 98%
1g
¥3074.00 2024-04-24

Additional information on (5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine

Recent Advances in the Study of (5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine (CAS: 946667-72-7) and Its Applications in Chemical Biology and Medicine

In recent years, (5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine (CAS: 946667-72-7) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This heterocyclic amine, characterized by its 1,2,4-oxadiazole core and tert-butyl substituent, has demonstrated promising pharmacological properties, making it a valuable scaffold for drug discovery and development. The compound's unique structural features contribute to its ability to interact with various biological targets, including enzymes and receptors, thereby modulating critical cellular pathways.

Recent studies have focused on the synthesis and optimization of (5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine derivatives to enhance their bioactivity and selectivity. For instance, researchers have explored modifications to the oxadiazole ring and the methanamine side chain to improve binding affinity and pharmacokinetic properties. Computational modeling and structure-activity relationship (SAR) analyses have been instrumental in guiding these synthetic efforts, leading to the identification of novel analogs with improved efficacy and reduced toxicity.

One of the key applications of (5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine is its potential as a modulator of central nervous system (CNS) targets. Preliminary in vitro and in vivo studies have shown that certain derivatives of this compound exhibit affinity for neurotransmitter receptors, such as GABAA and NMDA receptors, suggesting potential applications in the treatment of neurological disorders, including anxiety, epilepsy, and neurodegenerative diseases. Further investigations are underway to elucidate the precise mechanisms of action and to evaluate the therapeutic potential of these compounds in preclinical models.

In addition to its CNS-related applications, (5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine has also been investigated for its anti-inflammatory and antimicrobial properties. Recent findings indicate that certain derivatives of this compound can inhibit pro-inflammatory cytokines and exhibit broad-spectrum activity against bacterial and fungal pathogens. These properties highlight the versatility of this scaffold and its potential for the development of multi-target therapeutics.

The synthesis of (5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine and its derivatives typically involves multi-step organic reactions, including cyclization and functional group transformations. Recent advancements in synthetic methodologies, such as microwave-assisted synthesis and flow chemistry, have enabled more efficient and scalable production of these compounds. These technological improvements are expected to facilitate further research and accelerate the translation of findings into clinical applications.

Despite the promising results, challenges remain in the development of (5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine-based therapeutics. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through rigorous optimization and preclinical testing. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial to overcoming these hurdles and advancing the compound's therapeutic potential.

In conclusion, (5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine (CAS: 946667-72-7) represents a promising scaffold in chemical biology and medicinal chemistry, with diverse applications ranging from CNS disorders to infectious diseases. Ongoing research efforts are expected to yield new insights into its mechanisms of action and to identify novel derivatives with enhanced therapeutic profiles. As the field continues to evolve, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

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